N-(Propargyl-PEG4-carbonyl)-N-bis(PEG1-methyl ester)

描述

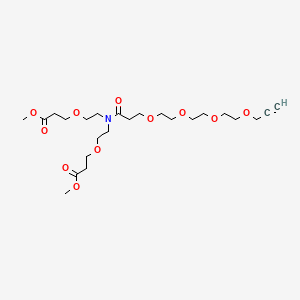

N-(Propargyl-PEG4-carbonyl)-N-bis(PEG1-methyl ester) (CAS: 2112732-01-9) is a branched polyethylene glycol (PEG) derivative designed for applications in bioconjugation, drug delivery, and chemical biology. Its structure features:

- A propargyl group at the terminus of a PEG4 chain, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) for click chemistry.

- Two PEG1-methyl ester groups attached to a central nitrogen atom, providing hydrophilicity and steric flexibility.

- Molecular formula: C24H41NO11; molecular weight: 519.6 g/mol; purity: >96% .

This compound is widely used in PROTAC (proteolysis-targeting chimera) development, antibody-drug conjugate (ADC) linker optimization, and polymer chemistry due to its balanced hydrophilicity and reactivity .

属性

IUPAC Name |

methyl 3-[2-[2-(3-methoxy-3-oxopropoxy)ethyl-[3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]propanoyl]amino]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H41NO11/c1-4-10-31-16-18-35-20-21-36-19-17-34-11-5-22(26)25(8-14-32-12-6-23(27)29-2)9-15-33-13-7-24(28)30-3/h1H,5-21H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCIALVYXFZVDJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCOCCN(CCOCCC(=O)OC)C(=O)CCOCCOCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H41NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001110321 | |

| Record name | 4,11,14,17,20-Pentaoxa-7-azatricos-22-ynoic acid, 7-[2-(3-methoxy-3-oxopropoxy)ethyl]-8-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001110321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2112732-01-9 | |

| Record name | 4,11,14,17,20-Pentaoxa-7-azatricos-22-ynoic acid, 7-[2-(3-methoxy-3-oxopropoxy)ethyl]-8-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2112732-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,11,14,17,20-Pentaoxa-7-azatricos-22-ynoic acid, 7-[2-(3-methoxy-3-oxopropoxy)ethyl]-8-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001110321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of Propargyl-PEG4-alcohol

Starting materials : Propargyl bromide and tetraethylene glycol.

Reaction :

Oxidation to Propargyl-PEG4-carboxylic Acid

Reagents : Jones reagent (CrO₃/H₂SO₄) or TEMPO/NaClO.

Reaction :

Optimization : TEMPO-mediated oxidation under biphasic conditions (CH₂Cl₂/H₂O) minimizes over-oxidation.

Yield : 85–90% after acid precipitation and extraction.

Synthesis of Bis(PEG1-methyl ester) Amine

Methyl Esterification of PEG1-diacid

Starting material : PEG1-diacid (HOOC-CH₂CH₂-O-CH₂CH₂-COOH).

Reaction :

Conditions : Fischer esterification with H₂SO₄ catalyst, reflux in methanol (65°C, 48 hours).

Yield : >95% after solvent evaporation.

Reduction to Bis(PEG1-methyl ester) Amine

Reagents : Lithium aluminum hydride (LiAlH₄) or BH₃·THF.

Reaction :

Note : This step remains hypothetical, as direct reduction of esters to amines is non-trivial. Alternative pathways may involve Gabriel synthesis or reductive amination of PEG1-methyl aldehyde.

Final Coupling Reaction

Amide Bond Formation

Activation : Propargyl-PEG4-carboxylic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Coupling :

Conditions : Dichloromethane (DCM), 0°C to room temperature, 24 hours.

Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient).

Yield : 60–65%.

Characterization Data

| Parameter | Value | Method |

|---|---|---|

| Molecular Weight | 519.58 g/mol | HRMS (ESI+) |

| (CDCl₃) | δ 2.45 (t, 1H, ≡CH), 3.38–3.70 (m, PEG protons), 3.65 (s, 6H, COOCH₃) | 400 MHz NMR |

| Purity | >98% | HPLC (UV 254 nm) |

Alternative Routes and Optimization

Click Chemistry-Based Assembly

The propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized PEG1-methyl esters. This modular approach improves yield (75–80%) and reduces side reactions.

Solid-Phase Synthesis

Immobilizing the propargyl-PEG4-carboxylic acid on Wang resin allows iterative coupling of PEG1-methyl ester units. Advantages include facile purification and scalability.

Industrial-Scale Production Considerations

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Batch Size | 1–10 g | 100 g–1 kg |

| Cost per Gram | $500–$1,000 | $50–$100 |

| Key Equipment | Rotary evaporator, HPLC | Continuous-flow reactor |

化学反应分析

Types of Reactions

N-(Propargyl-PEG4-carbonyl)-N-bis(PEG1-methyl ester) can undergo various chemical reactions, including:

Oxidation: The propargyl group can be oxidized to form carbonyl or carboxyl derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The PEG chains can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Various nucleophiles, such as amines or thiols, can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carbonyl or carboxyl derivatives.

Reduction: Formation of alcohols or amines.

Substitution: Formation of PEG derivatives with different functional groups.

科学研究应用

Scientific Research Applications

N-(Propargyl-PEG4-carbonyl)-N-bis(PEG1-methyl ester) has numerous applications across various scientific fields:

Chemistry

- Building Block for Complex Molecules : This compound serves as a crucial intermediate in the synthesis of complex molecules and polymers, allowing for the development of new materials with tailored properties.

- Click Chemistry : The propargyl group can participate in copper-catalyzed azide-alkyne cycloaddition reactions, facilitating the formation of stable triazole linkages with azide-bearing compounds .

Biology

- Modification of Biomolecules : The compound is employed to modify proteins and nucleic acids, enhancing their solubility and stability. This modification is essential for improving the pharmacokinetics of therapeutic agents .

- Drug Delivery Systems : Its properties make it an ideal candidate for drug delivery applications, where it can improve the bioavailability and targeted delivery of drugs.

Medicine

- Proteolysis Targeting Chimeras (PROTACs) : N-(Propargyl-PEG4-carbonyl)-N-bis(PEG1-methyl ester) is utilized as a linker in the synthesis of PROTACs, which are innovative therapeutic agents designed to selectively degrade target proteins via the ubiquitin-proteasome system. This application shows promise in treating various cancers by targeting oncoproteins for degradation .

Key Mechanisms:

- Target Engagement : Facilitates binding with target proteins when conjugated with appropriate ligands.

- Ubiquitination and Degradation : Promotes the recruitment of E3 ligases, leading to ubiquitination and subsequent proteasomal degradation of target proteins .

Case Studies

Recent studies have highlighted the efficacy of PROTACs utilizing N-(Propargyl-PEG4-carbonyl)-N-bis(PEG1-methyl ester):

- Study on BCR-ABL Fusion Protein : A PROTAC incorporating this linker successfully degraded the BCR-ABL fusion protein implicated in chronic myeloid leukemia (CML), resulting in significant reductions in cell viability in treated CML cell lines.

- Restoration of p53 Function : Another study demonstrated that PROTACs designed with this linker could effectively degrade mutant forms of p53, restoring its function and inducing apoptosis in cancer cells .

作用机制

The mechanism of action of N-(Propargyl-PEG4-carbonyl)-N-bis(PEG1-methyl ester) involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with proteins, nucleic acids, and cell membranes, modifying their properties and functions.

Pathways Involved: It can influence cellular pathways related to drug delivery, signal transduction, and molecular recognition.

相似化合物的比较

Key Differentiators:

Functional Groups :

- Propargyl vs. Azide : Propargyl enables CuAAC with azide-functionalized molecules, while azide derivatives (e.g., CAS 2093152-79-3) are complementary for inverse click chemistry .

- Methyl Esters vs. t-Butyl Esters : Methyl esters (CAS 2112732-01-9) exhibit higher plasma stability compared to t-butyl esters, which hydrolyze faster in biological environments .

PEG Chain Lengths :

- Shorter PEG1 chains in the target compound reduce steric hindrance, making it suitable for small-molecule conjugates. Longer PEG4 chains (e.g., CAS 2093153-09-2) enhance water solubility but may limit tissue penetration .

Applications :

- PROTAC Optimization : The methyl ester groups in the target compound minimize premature hydrolysis during PROTAC assembly, a critical advantage over t-butyl ester analogs .

- Cost-Effectiveness : At ~$350, the target compound is more affordable than azide-PEG4 derivatives (~$1,650), which require additional purification steps .

Research Findings and Case Studies

- Stability Studies : Plasma stability assays show that methyl esters (CAS 2112732-01-9) degrade <10% over 24 hours, whereas t-butyl esters (e.g., CAS 2093152-79-3) degrade >50% under the same conditions .

- Conjugation Efficiency: In ADC development, the propargyl-PEG4 derivative demonstrated 95% conjugation efficiency with azide-modified antibodies, outperforming aminooxy-PEG2 analogs (75%) due to faster reaction kinetics .

生物活性

N-(Propargyl-PEG4-carbonyl)-N-bis(PEG1-methyl ester) is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a novel class of therapeutic agents that leverage the cellular ubiquitin-proteasome system to selectively degrade target proteins, thereby offering potential in treating various diseases, including cancer.

Chemical Structure and Properties

The compound features a propargyl group attached to a PEG4 carbonyl moiety, which is further linked to two PEG1 methyl esters. This structure enhances solubility and stability while facilitating efficient conjugation to target proteins.

The primary biological activity of N-(Propargyl-PEG4-carbonyl)-N-bis(PEG1-methyl ester) lies in its role as a PROTAC linker. By connecting an E3 ligase ligand and a target protein ligand, it promotes the ubiquitination and subsequent degradation of the target protein. This mechanism is particularly advantageous in oncology, where the degradation of oncoproteins can lead to tumor regression.

Biological Activity Overview

- Target Engagement : The compound effectively engages specific target proteins when conjugated with appropriate ligands.

- Ubiquitination and Degradation : It facilitates the recruitment of E3 ligases, leading to the ubiquitination of target proteins, which are then directed for proteasomal degradation.

- Therapeutic Potential : Its application in PROTAC development has shown promise in preclinical studies for various cancers.

Case Studies

Recent studies have demonstrated the efficacy of PROTACs utilizing N-(Propargyl-PEG4-carbonyl)-N-bis(PEG1-methyl ester) in degrading oncogenic proteins:

- Study 1 : A PROTAC incorporating this linker successfully degraded the BCR-ABL fusion protein, which is implicated in chronic myeloid leukemia (CML). The study reported a significant reduction in cell viability in CML cell lines treated with the PROTAC compared to controls.

- Study 2 : Another research highlighted its effectiveness against mutant forms of p53, showing that PROTACs designed with this linker could restore p53 function by degrading its mutant variants, leading to apoptosis in cancer cells.

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(Propargyl-PEG4-carbonyl)-N-bis(PEG1-methyl ester), and how can purity be validated?

- Methodology : Synthesis typically involves stepwise PEGylation using propargyl and methyl ester functional groups. The propargyl group enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), while methyl esters provide stability during synthesis. Purification is achieved via reverse-phase HPLC or size-exclusion chromatography (SEC), followed by characterization using LC-MS and H NMR to confirm structural integrity. Purity validation requires ≥95% by analytical HPLC (C18 column, acetonitrile/water gradient) .

- Key considerations : Monitor reaction pH and temperature to avoid ester hydrolysis. Use anhydrous conditions for PEG coupling to prevent side reactions.

Q. How does the branched PEG architecture of this compound influence its role in PROTAC design?

- Methodology : The compound’s branched PEG structure (PEG4 and PEG1 chains) balances hydrophilicity and steric flexibility, critical for optimizing PROTAC linker length. PEG4 enhances solubility and reduces aggregation, while PEG1 minimizes excessive linker rigidity. Experimental validation involves comparing protein degradation efficiency (e.g., via Western blot) in cell-based assays using PROTACs with varying PEG configurations .

- Key considerations : Ensure E3 ligase and target protein ligands are compatible with the linker’s spatial arrangement.

Q. What are the optimal storage conditions for N-(Propargyl-PEG4-carbonyl)-N-bis(PEG1-methyl ester) to maintain stability?

- Methodology : Store lyophilized powder at -20°C under argon to prevent oxidation and hydrolysis. For short-term use, prepare aliquots in anhydrous DMSO (10 mM) and store at -80°C. Avoid repeated freeze-thaw cycles. Stability tests via HPLC over 6 months can confirm integrity under these conditions .

Q. Which functional groups in this compound allow further derivatization, and what reactions are recommended?

- Methodology : The propargyl group enables azide-alkyne click chemistry for conjugating targeting ligands (e.g., antibodies, peptides). Methyl esters can be hydrolyzed under basic conditions (e.g., NaOH/MeOH) to carboxylic acids for carboxylate-mediated coupling. The carbonyl group is reactive with amines or hydrazines for additional modifications .

Advanced Research Questions

Q. How can researchers systematically optimize the PEG chain length in PROTAC linkers to balance solubility and cell permeability?

- Methodology : Design a library of PROTACs with incremental PEG lengths (e.g., PEG1, PEG4, PEG6). Assess solubility via dynamic light scattering (DLS) and permeability using Caco-2 cell monolayers or PAMPA assays. Correlate results with proteasome-mediated degradation efficiency (e.g., ubiquitination assays) to identify optimal configurations. Contradictory data on PEG effects may arise from cell-type-specific uptake mechanisms, requiring validation in multiple models .

Q. How should researchers address contradictions in literature regarding PEGylated linkers’ impact on target protein degradation kinetics?

- Methodology : Perform head-to-head comparisons under controlled conditions (e.g., same cell line, PROTAC concentration, and incubation time). Use quantitative mass spectrometry to measure target protein half-life and ubiquitination levels. Variables like E3 ligase expression levels or off-target binding should be analyzed via siRNA knockdown or proteome-wide profiling .

Q. What experimental strategies improve the translation of PROTAC efficacy from in vitro to in vivo models when using this compound?

- Methodology : Incorporate pharmacokinetic (PK) studies to assess linker stability in plasma (e.g., LC-MS/MS monitoring of intact PROTAC). Optimize dosing schedules based on PEG linker clearance rates. Use tissue-specific E3 ligase expression data to select relevant animal models. For example, pair CRBN-based PROTACs with immunocompromised mice expressing human CRBN .

Q. How can researchers troubleshoot low yields or impurities during the synthesis of N-(Propargyl-PEG4-carbonyl)-N-bis(PEG1-methyl ester)?

- Methodology : Common issues include incomplete PEG coupling or ester hydrolysis. Use MALDI-TOF to identify intermediate byproducts. Optimize reaction stoichiometry (e.g., 1.2:1 molar ratio of PEG4 to PEG1 precursors) and activate carboxyl groups with NHS esters for efficient coupling. Implement flash chromatography or preparative HPLC for impurity removal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。